molecular formula C10H19FN2O2 B6351365 tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate CAS No. 2165900-52-5

tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate

Cat. No.: B6351365
CAS No.: 2165900-52-5
M. Wt: 218.27 g/mol
InChI Key: GPEHPMQIVVIUQX-SNVBAGLBSA-N
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Description

tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a fluorinated pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated pyrrolidine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl or heteroaryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group into corresponding amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its fluorinated pyrrolidine ring is of interest due to its potential biological activity and ability to interact with various molecular targets.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The fluorinated pyrrolidine ring can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate is unique due to its specific stereochemistry and the presence of a fluorine atom on the pyrrolidine ring. This fluorination can significantly impact the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[[(3R)-3-fluoropyrrolidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-7-10(11)4-5-12-6-10/h12H,4-7H2,1-3H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEHPMQIVVIUQX-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@]1(CCNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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